molecular formula C14H13NO3 B8424594 (5-phenoxypyridin-2-yl)methyl acetate

(5-phenoxypyridin-2-yl)methyl acetate

Cat. No.: B8424594
M. Wt: 243.26 g/mol
InChI Key: BTSRZSATRFWIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenoxypyridin-2-yl)methyl acetate is a chemical compound of interest in organic and medicinal chemistry research, serving as a valuable synthetic intermediate. This compound features a pyridine core substituted with a phenoxy group at the 5-position and an acetoxymethyl group at the 2-position. The structure suggests its potential as a building block or precursor in the synthesis of more complex molecules, particularly those designed for pharmaceutical applications . Compounds with similar 5-phenoxypyridin-2-yl scaffolds are recognized in drug discovery research. For instance, the structural motif is found in molecules that have been investigated as inhibitors of biological targets such as mitogen-activated protein kinase 14 (MAPK14) . Furthermore, the 2-pyridylmethyl group is a common feature in ligands used to direct transition metal catalysts in C-H activation reactions, a powerful methodology for constructing complex molecules in a more efficient and atom-economical manner . This reaction is highly significant in the chemical field, with applications in drug discovery, agrochemical, and pharmaceutical industries . Researchers may find this compound useful as a precursor for generating (5-phenoxypyridin-2-yl)methanamine derivatives, which are themselves important intermediates in the development of bioactive compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(5-phenoxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C14H13NO3/c1-11(16)17-10-12-7-8-14(9-15-12)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

BTSRZSATRFWIOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester typically involves the esterification of acetic acid with 5-phenoxy-pyridin-2-ylmethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-phenoxypyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 5-phenoxy-pyridin-2-ylmethanol and acetic acid.

    Reduction: 5-phenoxy-pyridin-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications
(5-Phenoxypyridin-2-yl)methyl acetate 936344-44-4 C₁₄H₁₃NO₃ Phenoxy (C₆H₅O) at pyridine-5; methyl acetate Pharmaceutical research
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate 1393566-89-6 C₁₀H₁₂FNO₂ Fluoro (F) and methyl (CH₃) at pyridine-5/6 Intermediate in drug synthesis
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate N/A C₉H₁₀ClN₃O₂S Chloro (Cl), methylthio (SCH₃) on pyrimidine Chemical synthesis
Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate 1038395-64-0 C₂₀H₂₄N₂O₄ Morpholinoethoxy-phenyl at pyridine-5 Pharmaceutical applications
Key Observations:

Substituent Diversity: Halogenation: The fluoro group in Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate enhances lipophilicity and metabolic stability compared to the phenoxy group in the target compound .

Ester Group Modifications :

  • Methyl vs. ethyl esters influence volatility and hydrolysis rates. Methyl esters generally hydrolyze faster than ethyl esters, affecting drug bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The phenoxy group in the target compound may reduce aqueous solubility compared to morpholinoethoxy or fluoro-substituted analogues .
  • Metabolic Stability: Fluorine and methylthio groups in analogues resist oxidative metabolism, whereas the phenoxy group may undergo CYP450-mediated hydroxylation .

Industrial and Pharmaceutical Relevance

  • Target Compound: Potential as a scaffold for kinase inhibitors or anti-inflammatory agents due to pyridine’s prevalence in drug discovery .
  • Analogues :
    • Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate serves as a building block for fluorinated pharmaceuticals .
    • Pyrimidine-based esters (e.g., CAS: N/A) are intermediates in agrochemical synthesis .

Q & A

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst screening : Pd-based catalysts may reduce side reactions in boronation steps.
  • Real-time monitoring : Use in-line FTIR or HPLC to track intermediate stability .

How do structural modifications at the pyridine ring affect bioactivity?

Substituents at the 5-position (e.g., chloro, methoxy) alter electronic properties and steric bulk. For instance, 2-(5-chloropyridin-2-yl)acetic acid shows distinct hydrogen-bonding patterns, influencing ligand-receptor interactions . Computational modeling (DFT-B3LYP/6-31G*) can predict substituent effects on reactivity .

How can contradictory spectral data from different labs be resolved?

  • Standardize protocols : Use certified reference materials (e.g., NIST standards ) for instrument calibration.
  • Address sample degradation : Degradation of organic esters during prolonged analysis (e.g., 9-hour HPLC runs) can skew results. Implement cooling (4°C) to stabilize samples .

What strategies mitigate risks given limited toxicity data?

  • Tiered testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before animal studies.
  • Ecological modeling : Use QSAR tools to predict bioaccumulation potential in lieu of empirical data .

How can crystallographic data improve computational modeling accuracy?

X-ray-derived bond lengths (e.g., C–S: 1.74 Å in thieno-pyridines ) validate DFT-optimized geometries. Discrepancies >0.05 Å suggest recalibration of basis sets (e.g., 6-31G* vs. def2-TZVP) .

Q. Methodological Notes

  • Avoid commercial sources : Reliable data should be sourced from peer-reviewed journals, NIST, or EPA DSSTox .
  • Experimental rigor : Replicate synthesis and analysis ≥3 times to account for batch variability .

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